1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one
Description
1-{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a synthetic small molecule characterized by a piperidine core substituted at position 3 with a 5-fluoropyrimidin-2-yloxy moiety. The propan-1-one chain at position 1 of the piperidine is further functionalized with a phenylsulfanyl group at its terminal carbon.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHOMHXTLDANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling with the phenylsulfanyl group. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Fluorination Reactions:
Nucleophilic Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Pharmaceutical Development: The compound is explored for its potential to serve as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may also find applications in the synthesis of other complex organic molecules and as a building block in the production of advanced materials.
Mechanism of Action
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Piperidine-Based Derivatives
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj) Key Differences: Replaces the 5-fluoropyrimidin-2-yloxy group with a pyrazolo[3,4-d]pyrimidine and substitutes the phenylsulfanyl with a 4-fluorophenylsulfonyl group. Synthesis yielded 73% (219 mg), with NMR indicating rotameric forms .
- 1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one (13) Key Differences: Features a chloro-pyrimidoindole substituent and a dimethylamino group on the propan-1-one chain. Impact: The dimethylamino group increases solubility, while the chloro-pyrimidoindole may enhance DNA intercalation or kinase inhibition. Synthesized via PyBOP-mediated coupling in DCM .
Sulfur-Containing Analogues
- 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Key Differences: Replaces piperidine with pyrrolidine and substitutes 5-fluoropyrimidine with a 4-(trifluoromethyl)pyridine. Molecular weight: 396.4 g/mol .
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Table 1: Key Properties of Analogues
*Estimated based on molecular formula.
Functional Implications
- Fluorine vs. Trifluoromethyl : The 5-fluoropyrimidine in the target compound provides moderate electronegativity, while the trifluoromethyl group in ’s compound offers stronger electron-withdrawing effects and higher lipophilicity .
- Sulfanyl vs. Sulfonyl : The phenylsulfanyl group in the target compound may participate in redox reactions, whereas sulfonyl groups (e.g., in 3aj and ) improve stability but reduce nucleophilicity .
- Piperidine vs.
Biological Activity
The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a fluoropyrimidine moiety and a piperidine ring, suggest various mechanisms of action that may be exploited for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural components include:
- Fluoropyrimidine : Known for its role in nucleic acid synthesis inhibition.
- Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
- Phenylsulfanyl Group : This moiety may enhance the compound's lipophilicity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H20FN3O4 |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 2097923-45-8 |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine component can interfere with DNA and RNA synthesis, potentially leading to apoptosis in cancer cells.
- Interaction with Enzymes : The piperidine moiety may interact with various enzymes involved in metabolic pathways, influencing cellular processes.
- Cell Signaling Modulation : The phenylsulfanyl group could modulate signaling pathways, enhancing or inhibiting specific cellular responses.
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds featuring the piperidine and phenylsulfanyl structures. For instance, compounds based on the β-aryl-β-mercapto ketone scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Cytotoxicity Evaluation
A study conducted on a related compound demonstrated that it exhibited high cytotoxicity against MCF-7 cells, outperforming standard treatments like Tamoxifen. The evaluation was performed using the MTT assay, which measures cell viability post-treatment.
Table 2: Cytotoxicity Results
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Reference Drug (Tamoxifen) | 10 | MCF-7 |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves:
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at the G1/S phase.
- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
